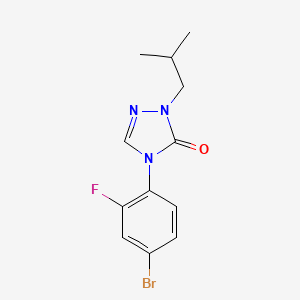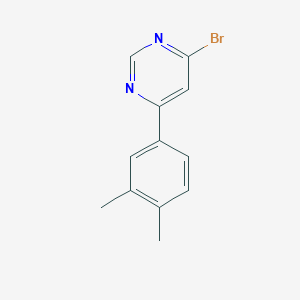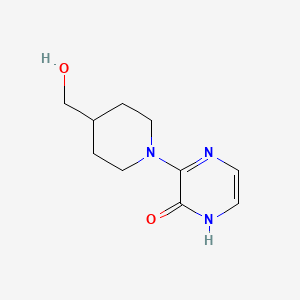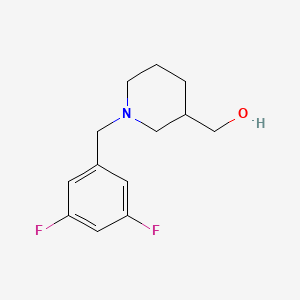
4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one
Vue d'ensemble
Description
4-(4-Bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one, also known as 4-Bromo-2-fluorophenyl-1-isobutyl-1H-1,2,4-triazol-5-one, is a synthetic organic compound with a broad range of applications in scientific research and laboratory experiments. This compound is used in a variety of fields, such as medicinal chemistry, materials science, and biochemistry. It is an important component in the synthesis of a variety of organic compounds, and has been used in a wide range of scientific studies.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research has been conducted on compounds structurally related to "4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one", focusing on their crystal structures. For instance, the study of a similar triazole compound by Fun et al. (2009) revealed details about the crystal structure, including the orientation of benzene rings and the presence of hydrogen bonds, which are crucial for understanding the physical and chemical properties of these compounds (Fun, Jebas, Sujith, & Kalluraya, 2009).
Synthesis and Modification
Studies have also focused on the synthesis and potential modifications of triazole derivatives. For example, Trost et al. (2004) discussed the synthesis of oxazol-4-ones, a related heterocyclic ring system, which can be used as building blocks for creating various derivatives, including those with triazole rings (Trost, Dogra, & Franzini, 2004). This aspect of research is crucial for developing new compounds with potential applications in various fields.
Antimicrobial Applications
Some studies have explored the antimicrobial properties of triazole derivatives. Zhao et al. (2012) designed and synthesized triazole derivatives and tested their antimicrobial activities, providing insights into their potential use in combating microbial infections (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Corrosion Inhibition
Triazole derivatives have been studied for their application as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases as inhibitors for mild steel in acidic media, providing information on their effectiveness and the mechanisms behind their protective action (Chaitra, Mohana, & Tandon, 2015).
NMR Spectroscopy and Structural Characterization
The compound and its derivatives have been studied using NMR spectroscopy for structural characterization. Kane et al. (1995) investigated long-range fluorine-proton coupling in triazole derivatives, contributing to the understanding of their molecular structure and behavior (Kane, Dalton, StaegerMichael, & Huber, 1995).
Propriétés
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2-methylpropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3O/c1-8(2)6-17-12(18)16(7-15-17)11-4-3-9(13)5-10(11)14/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUFBEQGUUJSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-fluorophenyl)-1-isobutyl-1H-1,2,4-triazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)